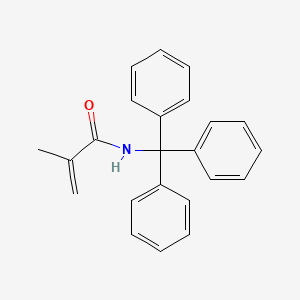

N-(Triphenylmethyl)methacrylamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-N-tritylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO/c1-18(2)22(25)24-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,1H2,2H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTYRFBWBJRYRSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80475833 | |

| Record name | 2-Propenamide, 2-methyl-N-(triphenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

275371-79-4 | |

| Record name | 2-Propenamide, 2-methyl-N-(triphenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(TRIPHENYLMETHYL)METHACRYLAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Triphenylmethyl Methacrylamide Monomer

Established Synthetic Pathways and Reaction Conditions

A common and established method for synthesizing N-substituted methacrylamides, including N-(triphenylmethyl)methacrylamide, is the Schotten-Baumann reaction. mdpi.com This typically involves the reaction of methacryloyl chloride with an amine, in this case, triphenylmethylamine (tritylamine). The reaction is usually carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Another established pathway involves the reaction of methacrylic anhydride (B1165640) with an amine. This method avoids the use of the more reactive and corrosive methacryloyl chloride. The reaction can be performed in a suitable solvent or even in bulk (without a solvent). For instance, N-alkylmethacrylamide monomers have been synthesized by reacting primary or secondary amines with methacrylic anhydride. researchgate.net

A general representation of the synthesis of N-substituted methacrylamides from methacryloyl chloride is as follows:

General Reaction Scheme:

In the case of this compound, R would be the triphenylmethyl group.

Similarly, the reaction with methacrylic anhydride can be represented as:

The reaction conditions for these syntheses can vary. For example, the synthesis of N-[3-(diethylamino)propyl]methacrylamide via the Schotten-Baumann reaction was conducted at a low temperature of -5 °C to control the exothermic nature of the reaction. mdpi.com In contrast, some syntheses using methacrylic anhydride have been carried out at temperatures up to 50°C. google.com The choice of solvent is also crucial, with chloroform (B151607) and N,N-dimethylformamide (DMF) being commonly used. mdpi.comresearchgate.net

Development of Novel Synthetic Approaches and Optimized Yields

Research into the synthesis of N-substituted amides has led to the development of novel and more efficient methods. For instance, a selective approach for synthesizing N-( sigmaaldrich.comresearchgate.netuni.lutriazine-2-yl) α-ketoamides and N-( sigmaaldrich.comresearchgate.netuni.lutriazine-2-yl) amides has been reported, which proceeds under mild conditions with good functional group tolerance. nih.gov While not directly for this compound, these advancements in amide synthesis could potentially be adapted.

Optimization of reaction conditions is key to maximizing yields. For the synthesis of N-( sigmaaldrich.comresearchgate.netuni.lutriazine-2-yl) α-ketoamides, a study found that using 20 mol% of CuCl as a catalyst and 2.0 equivalents of iodine in DMSO at 120 °C for 1.5 hours under a nitrogen atmosphere resulted in isolated yields ranging from 67–93%. nih.gov

In another example, a new approach for synthesizing N-alkylmethacrylamide monomers utilized "Maghnite H+", a proton-exchanged montmorillonite (B579905) clay, as an environmentally friendly catalyst. This method, carried out in bulk at 0 °C for 2 hours, achieved a yield of around 70% and 100% selectivity, avoiding the use of toxic reactants like methacryloyl chloride and triethylamine. researchgate.net Another green reaction using the same catalyst at room temperature for 2 hours yielded 85% conversion and 100% selectivity. researchgate.net

The synthesis of N-(3-dimethylaminopropyl)methacrylamide was achieved with a 72% theoretical yield by heating 2-methyl-3-methoxypropionamide (B8513491) with 3-dimethylaminopropylamine (B130723) at 145°-175° C for 20 hours, followed by the addition of sodium hydroxide (B78521) and heating in a high vacuum. prepchem.com

Table 1: Comparison of Synthetic Approaches and Yields

| Synthetic Approach | Reactants | Catalyst/Reagent | Reaction Conditions | Yield | Reference |

| Schotten-Baumann Reaction | Methacryloyl chloride, N,N-diethylpropyl diamine | None specified | Chloroform, -5°C to room temp. | 67.5% | mdpi.com |

| Methacrylic Anhydride Method | Methacrylic anhydride, Aniline/Piperazine/Morpholine | Maghnite H+ | Bulk, 0°C, 2h | ~70% | researchgate.net |

| Methacrylic Anhydride Method (Optimized) | Methacrylic anhydride, Amino derivative | Maghnite H+ | Bulk, room temp., 2h | 85% (conversion) | researchgate.net |

| Amidation | 2-Methyl-3-methoxypropionamide, 3-Dimethylaminopropylamine | Sodium hydroxide | 145°-175°C, 20h, then vacuum | 72% | prepchem.com |

| Oxidative C-C Bond Cleavage | 2-Amino sigmaaldrich.comresearchgate.netuni.lutriazines, Ketones | CuCl, I2 | DMSO, 120°C, 1.5h, N2 | 67-93% | nih.gov |

This table provides a summary of different synthetic methods for N-substituted (meth)acrylamides, highlighting the diversity in approaches and achievable yields.

Purification and Characterization Techniques for Monomer Purity Assessment

After synthesis, purification of this compound is essential to remove unreacted starting materials, byproducts, and solvents. Common purification techniques for related N-substituted methacrylamides include:

Washing: The reaction mixture is often washed with aqueous solutions to remove water-soluble impurities. For instance, in the synthesis of N-[3-(diethylamino)propyl]methacrylamide, the reaction mixture was washed with an aqueous solution of sodium hydroxide and then water. mdpi.com

Drying: After washing, the organic phase is dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate to remove residual water. mdpi.comnih.gov

Distillation/Recrystallization: The crude product can be purified by distillation under vacuum or by recrystallization from a suitable solvent or solvent mixture. mdpi.comrsc.org For example, N-(2-hydroxypropyl) methacrylamide (B166291) was purified by recrystallization from a methanol-ether mixture and then acetone. rsc.org

Chromatography: Column chromatography is a powerful technique for separating the desired monomer from impurities. Normal-phase high-performance liquid chromatography (NP-HPLC) has been developed for the analysis of acrylamide (B121943) and methacrylamide. nih.gov

The purity and structure of the synthesized this compound monomer are assessed using various analytical techniques:

Spectroscopy:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): This is a fundamental technique for elucidating the molecular structure. The chemical shifts, splitting patterns, and integration of the peaks provide detailed information about the arrangement of atoms in the molecule. researchgate.netresearchgate.netrsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. For N-substituted methacrylamides, characteristic peaks for the N-H bond, C=O (amide I band), and C=C double bond would be expected. researchgate.netresearchgate.netrsc.org

Chromatography:

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the monomer. nih.govgoogle.com

Gas Chromatography (GC): GC can also be used for purity assessment, particularly for volatile compounds.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and can help in confirming its identity. uni.lu

Melting Point (mp): A sharp and specific melting point range is an indicator of the purity of a crystalline solid. The reported melting point for this compound is 130-135 °C. sigmaaldrich.com

Polymerization Mechanisms and Kinetics of N Triphenylmethyl Methacrylamide

Free Radical Polymerization of N-(Triphenylmethyl)methacrylamide

Free radical polymerization is a common method for polymerizing vinyl monomers and involves three main stages: initiation, propagation, and termination. youtube.comyoutube.com In the case of TrMAM, this process yields a polymer, PTrMAM, with a remarkably high degree of isotacticity, approaching nearly 100%. nih.gov This is in contrast to the conventional radical polymerization of many other methacrylates and methacrylamides, which typically produce syndiotactic-rich polymers due to steric repulsion between side chains. researchgate.net

Kinetic studies are crucial for understanding the rate and mechanism of a polymerization reaction. The general rate law for free-radical polymerization shows that the rate of polymerization is directly proportional to the monomer concentration and the square root of the initiator concentration. youtube.com For a system involving N-(1-phenylethylaminocarbonyl)methacrylamide, a monomer with some structural similarity to TrMAM, the initial polymerization rate (Rp) was found to be proportional to the initiator concentration to the power of 0.6 and the monomer concentration to the power of 0.9, which is similar to conventional radical polymerization. researchgate.net While specific, detailed kinetic data and rate laws for the free radical polymerization of TrMAM are not extensively reported in the provided search results, the general principles of radical polymerization kinetics would apply. mdpi.comethernet.edu.et A typical kinetic scheme involves initiation, propagation, chain transfer, and termination stages. mdpi.com

A hypothetical data table for a kinetic study of TrMAM free radical polymerization might look like this:

| Experiment | [TrMAM] (mol/L) | [Initiator] (mol/L) | Initial Rate (Rp) (mol/L·s) |

| 1 | 0.5 | 0.01 | 1.2 x 10⁻⁴ |

| 2 | 1.0 | 0.01 | 2.3 x 10⁻⁴ |

| 3 | 0.5 | 0.02 | 1.7 x 10⁻⁴ |

This is a hypothetical table for illustrative purposes.

The propagation step in free-radical polymerization involves the sequential addition of monomer units to the growing polymer radical. youtube.comcmu.edu The high isotacticity of PTrMAM suggests that the bulky trityl group controls the stereochemistry of monomer addition, forcing the incoming monomer to adopt a specific orientation. This is a form of stereocontrol exerted by the chain end. researchgate.net

Termination, the step that concludes the growth of a polymer chain, can occur through combination or disproportionation of two growing polymer radicals. youtube.com The specific termination mechanism for TrMAM polymerization is not detailed in the provided results, but it is a critical factor in determining the final molecular weight of the polymer. The rate constants for propagation (kp) and termination (kt) are key parameters in these processes. researchgate.netuwaterloo.ca

The choice of initiator and its concentration significantly impacts the polymerization dynamics. researchgate.net Different initiator systems, such as redox initiators like ammonium (B1175870) persulfate (APS) paired with an accelerator like N,N,N',N'-tetramethylethylenediamine (TEMED) or sodium metabisulfite (B1197395) (SPS), can affect the polymerization rate and the properties of the resulting polymer. itu.edu.trresearchgate.net For instance, using the APS-SPS system in acrylamide (B121943) polymerization can lead to more homogeneous hydrogels compared to the APS-TEMED system. itu.edu.trresearchgate.net The concentration of the initiator also plays a crucial role; higher initiator concentrations generally lead to a faster rate of polymerization but can result in lower molecular weight polymers due to an increased number of initiated chains. researchgate.netmdpi.com

A study on molecularly imprinted polymers showed that a faster rate of polymerization using a higher initiator-to-monomer ratio enhanced template incorporation and binding capacity. researchgate.net However, another study suggested that for optimal selectivity, these polymers should be synthesized over a longer period with a low concentration of initiator and at a low temperature. researchgate.net

The solvent system can have a profound effect on the polymerization behavior. researchgate.netrsc.org In the case of TrMAM, polymerization has been carried out in optically active solvents like menthol (B31143), which resulted in the formation of optically active polymers with a prevailing one-handed helical structure. nih.gov This indicates that the solvent can influence the conformation of the polymer chain.

For other acrylamide-based monomers, the solvent polarity and its ability to form hydrogen bonds can significantly alter the polymerization rate. researchgate.net For example, the free radical photopolymerization of N,N-dimethylacrylamide is strongly accelerated in aqueous media compared to organic solvents, an effect attributed to hydrogen bonding between the amide carbonyl group and water molecules. researchgate.net While TrMAM itself is insoluble in most common solvents, the choice of polymerization medium is still critical. For instance, a mixture of methanol (B129727) and chloroform (B151607) was used in one study, and it was noted that the monomer did not undergo solvolysis. nih.gov

Controlled Radical Polymerization (CRP) of this compound Analogues and Potential for TrMAM

Controlled radical polymerization (CRP) techniques offer precise control over polymer molecular weight, architecture, and dispersity. nih.gov While the direct CRP of TrMAM is not extensively documented in the provided search results, studies on its analogues and related monomers provide valuable insights into its potential for controlled polymerization.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP method that can be applied to a wide range of monomers. nih.gov Studies on the RAFT polymerization of methacrylamides have shown that control can be achieved, but it is often sensitive to reaction conditions. researchgate.net For instance, the RAFT polymerization of methacrylamide (B166291) in aqueous media was successful when conducted in an acidic buffer, leading to a well-defined homopolymer. researchgate.net

The RAFT polymerization of other methacrylamide derivatives, such as N-(2-hydroxypropyl) methacrylamide (HPMA), has been systematically investigated in various solvents. researchgate.netmonash.edu These studies revealed that aprotic solvents could lead to low conversions and poor control over the polymerization, a phenomenon attributed to hydrogen bonding within the polymeric system. researchgate.netmonash.edu The choice of the RAFT agent is also critical. nih.gov

While there are no direct reports on the RAFT polymerization of TrMAM in the provided search results, the successful RAFT polymerization of other bulky or functional methacrylamides suggests that it might be a feasible approach. researchgate.netrsc.org The challenges would likely involve the insolubility of the resulting polymer and the steric hindrance of the bulky trityl group, which could affect the chain transfer process. The successful controlled radical polymerization of α-trifluoromethylstyrenes, which also have bulky substituents, using nitroxide-mediated polymerization (NMP) further supports the potential for controlling the polymerization of sterically hindered monomers. nih.gov

A hypothetical data table for an exploratory RAFT polymerization of a TrMAM analogue could be:

| Entry | Monomer | RAFT Agent | Solvent | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) |

| 1 | DBuTrMAM | CPDTC | THF | 25,000 | 1.25 |

| 2 | DBuTrMAM | CDTPA | Chloroform | 30,000 | 1.30 |

This is a hypothetical table for illustrative purposes, using an analogue, N-[di(4-butylphenyl)phenylmethyl]methacrylamide (DBuTrMAM), which is soluble in THF and chloroform. nih.gov

Exploration of Atom Transfer Radical Polymerization (ATRP) Applicability

Atom Transfer Radical Polymerization (ATRP) is a robust controlled radical polymerization technique widely used for a variety of monomers. sigmaaldrich.com However, the successful ATRP of (meth)acrylamides can be challenging due to the potential for the copper catalyst to complex with the amide functionality, which can interfere with the deactivation process and lead to a loss of control. cmu.edu

For this compound, specific studies on its ATRP are not extensively reported in the literature. However, insights can be drawn from the ATRP of other N-substituted acrylamides. For instance, the controlled polymerization of N,N-dimethylacrylamide has been achieved with low polydispersity (Mw/Mn < 1.2) using a methyl 2-chloropropionate/CuCl/tris(2-dimethylaminoethyl)amine initiating system in toluene (B28343) at room temperature. researchgate.net The success of ATRP for acrylamides is often dependent on the choice of ligand, solvent, initiator, and copper halide. cmu.edu

Given the bulky nature of the trityl group in TrMAM, steric hindrance could potentially influence the accessibility of the propagating radical to the copper catalyst for deactivation. This might necessitate the use of more active catalyst systems or carefully optimized reaction conditions to achieve control. The Me4Cyclam ligand, for example, has been shown to be effective in the ATRP of other methacrylamide-based monomers, yielding polymers with defined molecular weights and low polydispersities. scite.ai

Table 1: Potential ATRP Systems for this compound (Hypothetical)

| Initiator | Catalyst | Ligand | Solvent | Temperature (°C) | Expected Outcome |

| Ethyl α-bromoisobutyrate | CuBr | PMDETA | Toluene | 50-70 | Potential for controlled polymerization, but may face challenges due to steric hindrance. |

| Methyl 2-chloropropionate | CuCl | Me6TREN | Anisole | 60-80 | Higher activity catalyst system may overcome steric effects. |

| Ethyl α-bromophenylacetate | CuBr | TPMA | DMF | 50-70 | Different initiator and ligand combination to tune reactivity. |

This table presents hypothetical conditions based on successful ATRP of other methacrylamides and is intended for exploratory purposes for this compound.

Assessment of Nitroxide-Mediated Polymerization (NMP) Strategies

Nitroxide-Mediated Polymerization (NMP) is another powerful CRP technique that relies on the reversible termination of growing polymer chains by a stable nitroxide radical. wikipedia.org The control over the polymerization of methacrylates and methacrylamides by NMP has historically been challenging, often requiring high temperatures and specialized nitroxides. nih.gov

The application of NMP to this compound has not been specifically detailed in published research. The significant steric bulk of the trityl group would likely play a crucial role in the kinetics and control of the polymerization. The rate of dissociation of the dormant alkoxyamine and the rate of recombination of the propagating radical with the nitroxide would be influenced by the steric environment at the chain end.

Recent advancements in NMP have led to the development of new nitroxides and strategies that allow for the polymerization of methacrylates at lower temperatures. rsc.org For instance, the use of a low-temperature azo-initiator in combination with a hindered nitroso-compound can generate a mixture of effective nitroxides in situ. rsc.org Such strategies could potentially be adapted for the NMP of TrMAM. The bulky trityl group might necessitate the use of nitroxides with specific steric and electronic properties to achieve a balance between dissociation and recombination for controlled polymerization.

Table 2: Potential NMP Strategies for this compound (Theoretical)

| Nitroxide | Initiator | Temperature (°C) | Key Considerations |

| TEMPO | Benzoyl Peroxide | >120 | Traditional nitroxide, may require high temperatures leading to potential side reactions. |

| SG1 (N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide) | BlocBuilder-MA | 100-120 | More effective for a wider range of monomers, could offer better control. |

| TIPNO (2,2,5-trimethyl-4-phenyl-3-azahexane-3-nitroxide) | AIBN | 80-100 | Designed for better control over methacrylate (B99206) polymerization at lower temperatures. |

This table outlines theoretical NMP strategies for this compound based on the polymerization of other challenging monomers.

Comparative Analysis of CRP Techniques for Molecular Weight and Dispersity Control

Both ATRP and NMP offer the potential for synthesizing poly(this compound) with controlled molecular weights and low dispersity. However, the choice between these techniques would depend on several factors, primarily the steric influence of the trityl group.

ATRP might offer more versatility in terms of catalyst and ligand selection to fine-tune the polymerization kinetics. The vast library of ligands available for ATRP allows for a high degree of control over the catalyst activity, which could be crucial for managing the sterically hindered TrMAM monomer.

NMP, on the other hand, is a metal-free technique, which can be advantageous for certain applications. However, achieving good control over methacrylamide polymerization with NMP can be more challenging and may require the use of specifically designed and often proprietary nitroxides.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another major CRP technique that should be considered. rsc.org RAFT is known for its tolerance to a wide range of functional groups and reaction conditions. The success of RAFT polymerization of other methacrylamides suggests it could be a viable route for the controlled polymerization of TrMAM. rsc.org

Table 3: Comparative Overview of CRP Techniques for this compound

| Technique | Potential Advantages | Potential Challenges |

| ATRP | High versatility in catalyst/ligand choice; well-established for many monomers. | Catalyst-amide complexation; potential for catalyst residues in the polymer. |

| NMP | Metal-free system. | Historically challenging for methacrylamides; may require high temperatures or specialized nitroxides. |

| RAFT | Tolerant to a wide range of functional groups; versatile reaction conditions. | Requires synthesis of a suitable RAFT agent; potential for color in the final polymer. |

Anionic Polymerization and Coordination Polymerization of this compound

Anionic polymerization is well-known for its ability to produce polymers with well-defined microstructures, particularly for polar monomers like methacrylates. cmu.edu However, research indicates that this compound is not amenable to anionic polymerization. nih.govresearchgate.net Studies have shown that attempts to polymerize TrMAM using anionic initiators have been unsuccessful. nih.gov The extreme steric hindrance provided by the bulky trityl group likely prevents the approach of the anionic initiator and the subsequent propagation steps. The enolate active center in anionic polymerization of (meth)acrylates is sensitive to steric and electronic effects, and the trityl group appears to present an insurmountable steric barrier. cmu.edu

Given that the anionic polymerization of this compound has been reported as unsuccessful, detailed kinetic and mechanistic studies for this specific monomer are not available. nih.gov In general, the anionic polymerization of methacrylates is a complex process with the potential for side reactions. cmu.edu The living nature of the polymerization, which allows for the synthesis of block copolymers and other complex architectures, is contingent on the stability of the propagating carbanion. For TrMAM, the inability to initiate polymerization means that these mechanistic aspects cannot be experimentally investigated.

Coordination polymerization using metallocene catalysts has emerged as a powerful tool for controlling the stereochemistry of polymerization for various monomers. However, there is a lack of specific research on the application of chiral metallocene-catalyzed coordination polymerization to this compound.

In principle, a chiral metallocene catalyst could potentially enforce a specific stereochemistry during the insertion of the monomer, leading to highly tactic polymers. The bulky nature of the trityl group would be a significant factor in the coordination and insertion mechanism. The design of the metallocene catalyst, including the ligand framework and the nature of the metal center, would be critical in accommodating the sterically demanding monomer and guiding the stereoselectivity of the polymerization. While this remains a theoretical possibility, experimental validation is required.

Polymer Microstructure and Architectural Control of Poly N Triphenylmethyl Methacrylamide

Tacticity Control and Stereoregularity in Poly(N-(Triphenylmethyl)methacrylamide)

Tacticity refers to the stereochemical arrangement of chiral centers along a polymer backbone. wikipedia.org The regularity of this arrangement influences properties such as crystallinity, solubility, and mechanical strength. wikipedia.orgresearchgate.net For poly(this compound), the bulky side group plays a dominant role in determining the final tacticity.

The polymerization of this compound (TrMAM) via radical initiators results in a polymer that is almost exclusively isotactic. figshare.comnih.govresearchgate.net An isotactic polymer is one where all the substituent groups are located on the same side of the polymer backbone. researchgate.net The 1H NMR spectrum of the polymethacrylamide derived from the hydrolysis of poly(TrMAM) indicates an isotacticity of nearly 100%. figshare.comnih.gov This high degree of stereocontrol is unusual for radical polymerization, which for common monomers like methacrylamides, typically produces syndiotactic-rich polymers where substituents alternate sides along the chain. researchgate.netresearchgate.net

The synthesis of purely syndiotactic or atactic (random substituent orientation) poly(TrMAM) is not typically achieved through standard polymerization methods due to the overwhelming steric influence of the triphenylmethyl (trityl) group. However, studies on other, less bulky methacrylamides have shown that tacticity can be tuned. For instance, conventional radical polymerization of N-methyl methacrylamide (B166291) yields syndiotactic-rich polymers. researchgate.net By employing specific catalysts or conditions, different tacticities can be achieved for other monomers, demonstrating the potential for stereocontrol in the broader poly(methacrylamide) family. researchgate.netnih.gov

The mechanism for the high isotactic specificity in the radical polymerization of TrMAM is rooted in steric hindrance. The extremely bulky trityl group restricts the rotation around the C-N and C-C bonds of both the incoming monomer and the propagating radical chain end. This steric repulsion forces the incoming monomer to approach the radical chain end in a specific orientation that minimizes spatial conflict. This favored approach leads to a meso (m) diad addition, where the stereochemistry of the new monomer unit matches that of the preceding unit. wikipedia.org The repeated meso additions result in a highly isotactic polymer chain. figshare.comnih.gov

In contrast, for less sterically demanding methacrylates and methacrylamides, conventional radical polymerization typically favors the formation of syndiotactic polymers. This is often attributed to the repulsion between the side chains of the propagating end and the incoming monomer, which favors a racemic (r) diad addition. researchgate.net The unique behavior of TrMAM underscores the power of using bulky substituents to direct the stereochemical outcome of a polymerization. It is noteworthy that TrMAM does not polymerize via anionic initiators, likely due to steric hindrance around the vinyl group preventing the approach of the initiator. nih.govresearchgate.net

While TrMAM inherently produces an isotactic polymer, the stereoselectivity of other acrylamide (B121943) and methacrylamide polymerizations can be significantly influenced by the addition of catalysts, particularly Lewis acids. researchgate.netresearchgate.net Lewis acids can coordinate to the carbonyl oxygen of the monomer and the amide group on the propagating chain end. researchgate.netnsf.gov This coordination can stabilize a particular transition state, thereby directing the stereochemistry of the monomer addition.

For example, the radical polymerization of monomers like N-isopropylacrylamide in the presence of catalytic amounts of rare-earth metal triflates, such as yttrium triflate (Y(OTf)₃) or ytterbium triflate (Yb(OTf)₃), leads to a dramatic increase in isotacticity. researchgate.netresearchgate.net The proposed mechanism involves the Lewis acid chelating with the last two amide groups of the propagating chain and the incoming monomer, creating a structured transition state that favors meso addition. researchgate.net

Different Lewis acids can induce different tacticities. While lanthanide triflates often promote isotacticity, other Lewis acids like magnesium bromide have been shown to produce heterotactic-rich poly(methacrylamide)s. researchgate.net Furthermore, the solvent can play a critical role; polymerization of N-n-propylmethacrylamide with an alkali metal salt (LiNTf₂) yielded syndiotactic-rich polymers in polar protic solvents and heterotactic-rich polymers in aprotic solvents. rsc.org Chiral additives and solvents can also be used to influence stereochemistry. For instance, polymerizing TrMAM in an optically active solvent like menthol (B31143) results in an optically active, helical polymer. nih.govresearchgate.net

Helix-Sense Selectivity and Helical Polymer Formation

The rigid, isotactic structure of poly(TrMAM) forces the polymer chain to adopt a specific three-dimensional conformation. To accommodate the immense steric bulk of the repeating trityl groups, the polymer backbone twists into a stable helical structure. figshare.comacs.org

This control can be achieved by introducing a chiral influence during the polymerization process. Research has demonstrated that polymerizing TrMAM or its derivatives in a chiral, optically active solvent, such as (+)-menthol or (–)-menthol, yields an optically active polymer. nih.govresearchgate.net This indicates that the chiral solvent environment biases the formation of the polymer helix towards one prevailing sense. nih.gov The principle is that the growing helical polymer chain interacts differently with the chiral solvent molecules, making the formation of one helical sense energetically more favorable than the other. This method is a powerful strategy for creating macromolecular chirality from achiral monomers.

The helical structure of poly(TrMAM) is exceptionally stable due to the significant steric locking effect of the bulky trityl side chains. These groups prevent free rotation around the single bonds of the polymer backbone, effectively locking the chain into its helical conformation. As a result, the helix is robust and not easily perturbed by external factors like changes in temperature or solvent that might cause helix inversion or denaturation in other, more flexible helical polymers.

For related helical polymers with less bulky side groups, the stability of the helix and the barrier to helix-helix inversion can be influenced by several factors. These include the solvent, temperature, and pH. For example, a change in solvent can alter the polymer-solvent interactions, potentially favoring a different helical conformation or even a random coil state. However, for poly(TrMAM), the intramolecular steric interactions are so dominant that the helical structure persists even under conditions that would disrupt the helices of polymers like poly(triphenylmethyl methacrylate). acs.org This makes poly(this compound) a model system for a static, stable helical polymer.

Advanced Polymer Architectures

The development of advanced polymer architectures from this compound is an area with limited published research. The significant steric hindrance presented by the bulky triphenylmethyl group poses considerable challenges to controlled polymerization techniques that are typically employed for the synthesis of complex polymer structures.

The synthesis of well-defined block and graft copolymers relies heavily on living or controlled polymerization methods. These techniques allow for the sequential addition of different monomers to create block copolymers or the growth of polymer chains from a backbone to form graft copolymers.

However, research into the synthesis of block and graft copolymers containing a Poly(this compound) (PTrMA) segment is not extensively documented in publicly available scientific literature. A significant challenge is the reported insolubility of PTrMA in common solvents when synthesized via radical polymerization. nih.gov This insolubility would make subsequent polymerization steps to add a second block or to characterize the resulting copolymer exceedingly difficult.

Furthermore, a study has indicated that this compound does not undergo polymerization with anionic initiators. nih.gov Anionic polymerization is a key technique for the synthesis of well-defined block copolymers with low polydispersity. The lack of success with this method for TrMA further highlights the difficulties in creating block copolymers featuring this monomer.

For graft copolymers, two primary methods are the "grafting-from" and "grafting-to" approaches. The "grafting-from" method would require the initiation of TrMA polymerization from a pre-existing polymer backbone, while the "grafting-to" method would involve attaching pre-made PTrMA chains to a backbone. The insolubility and lack of reactive handles on the PTrMA chain, as well as the challenges in controlling its polymerization, make both of these approaches problematic.

Hyperbranched polymers are highly branched, three-dimensional macromolecules synthesized in a single step from an ABx-type monomer. This architecture offers unique properties such as low viscosity and a high degree of functionality.

There is no specific information available in the searched literature detailing the synthesis of hyperbranched structures from this compound. The synthesis of hyperbranched polymers typically requires monomers with a polymerizable group (A) and one or more initiating groups (B). The successful synthesis of a suitable ABx monomer containing the bulky triphenylmethyl group and its subsequent controlled polymerization to form a hyperbranched structure has not been reported. The steric hindrance of the trityl group would likely interfere with the controlled branching reactions necessary for the formation of a well-defined hyperbranched architecture.

Telechelic polymers are macromolecules that contain reactive functional groups at both ends of the polymer chain. These end-functionalized polymers are valuable as building blocks for creating more complex structures like block copolymers, chain-extended polymers, and polymer networks.

The synthesis of telechelic and end-functionalized Poly(this compound) is not described in the available scientific literature. The production of telechelic polymers necessitates a high degree of control over the initiation and termination steps of the polymerization process. As mentioned, the radical polymerization of TrMA results in an insoluble polymer, and anionic polymerization has been reported to be unsuccessful. nih.gov These limitations severely restrict the ability to introduce specific functional groups at the chain ends in a controlled manner. While functional initiators or terminating agents are commonly used in controlled polymerization techniques to create end-functionalized polymers, the lack of a robust controlled polymerization method for TrMA makes the synthesis of telechelic PTrMA a significant challenge.

Advanced Spectroscopic Characterization of Poly N Triphenylmethyl Methacrylamide Architectures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Microstructure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed microstructure of polymers, including the tacticity and stereochemical arrangement of the polymer chain.

High-Resolution ¹H NMR for Tacticity Determination

High-resolution proton NMR (¹H NMR) is instrumental in determining the tacticity of a polymer chain, which describes the stereochemical relationship between adjacent monomer units. For poly(N-(triphenylmethyl)methacrylamide), which is often insoluble in common organic solvents, specialized solvents like sulfuric acid-d₂ are required for analysis. nih.govresearchgate.net

Research has shown that the radical polymerization of this compound (TrMAM) leads to a polymer that, when analyzed, is revealed to be almost completely isotactic. nih.govresearchgate.net In ¹H NMR spectra, the relative stereochemistry of the main-chain methylene (B1212753) (–CH₂–) and methyl (α-CH₃) protons gives rise to distinct chemical shifts depending on the tacticity (isotactic, syndiotactic, or atactic).

In an isotactic configuration, adjacent chiral centers have the same stereochemistry. For polymethacrylamides, this high degree of stereoregularity is clearly observable in the ¹H NMR spectrum. The analysis often involves converting the insoluble PTrMAM into a more soluble derivative, like polymethacrylamide, to facilitate the NMR experiment. The resulting spectra of this derivative show patterns indicative of nearly 100% isotacticity. nih.govresearchgate.net The determination of tacticity from ¹H NMR spectra relies on the integration of signals corresponding to different tactic sequences (triads, tetrads, pentads). uc.edu

Table 1: Representative ¹H NMR Data for Tacticity Analysis of Methacrylate-based Polymers

| Tacticity Sequence (Triad) | Typical Chemical Shift Range (ppm) for α-CH₃ | Typical Chemical Shift Range (ppm) for β-CH₂ |

|---|---|---|

| Isotactic (mm) | 1.20 - 1.35 | 1.50 - 2.10 (AB quartet) |

| Syndiotactic (rr) | 0.85 - 1.05 | 1.60 - 1.90 (singlet) |

| Heterotactic (mr) | 1.05 - 1.20 | 1.70 - 2.00 (complex multiplet) |

Note: Chemical shifts are approximate and can vary based on solvent and specific polymer structure. The data is based on general findings for polymethacrylates and related polymers.

¹³C NMR and Two-Dimensional NMR Techniques for Stereochemical Assignments

While ¹H NMR provides crucial information, ¹³C NMR offers greater resolution for the main-chain carbons, particularly the quaternary, carbonyl, and α-methyl carbons, making it highly sensitive to the stereochemical environment. measurlabs.comresearchgate.net The chemical shift of the carbonyl carbon and the α-methyl carbon are especially useful for quantifying triad (B1167595) and pentad sequences. researchgate.netsid.ir

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for unambiguously assigning proton and carbon signals. measurlabs.comresearchgate.net

HSQC correlates directly bonded ¹H and ¹³C nuclei, allowing for the precise assignment of protonated carbons in the polymer backbone and side chains. measurlabs.comresearchgate.net

HMBC reveals long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is invaluable for assigning quaternary carbons and confirming the connectivity within the monomer repeat unit. researchgate.net

COSY (Correlation Spectroscopy) can be used to establish proton-proton couplings within the polymer chain, helping to differentiate overlapping signals from different tactic environments. measurlabs.com

By combining these techniques, a detailed and robust assignment of the stereochemistry of PTrMAM can be achieved, confirming the high isotacticity suggested by ¹H NMR and providing deeper insights into the polymer's microstructure. sid.irresearchgate.net

Circular Dichroism (CD) Spectroscopy for Helical Conformation Analysis

The bulky triphenylmethyl (trityl) group in PTrMAM forces the highly isotactic polymer chain to adopt a stable helical conformation in solution. Circular Dichroism (CD) spectroscopy is the primary technique for studying these chiral secondary structures. CD measures the differential absorption of left and right circularly polarized light, which is non-zero for chiral molecules, including polymers with a preferred helical screw sense.

Studies have demonstrated that the polymerization of TrMAM in the presence of an optically active medium can induce the formation of a polymer with a predominantly one-handed helical structure. nih.govresearchgate.net This is detectable by CD spectroscopy, where a strong signal (Cotton effect) is observed. The sign and intensity of the CD signal are directly related to the preferred helical sense (right-handed vs. left-handed) and the stability of the helix. The analysis of the CD spectrum can provide information on the conformational stability of the helix and how it is influenced by factors such as solvent and temperature.

Vibrational Spectroscopy (FTIR, Raman) for Structural Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information on the functional groups and conformational order of PTrMAM.

FTIR Spectroscopy : FTIR is particularly sensitive to polar functional groups. For PTrMAM, characteristic absorption bands are expected for the amide group (N-H stretch, C=O stretch - Amide I, and N-H bend/C-N stretch - Amide II), the aromatic C-H and C=C vibrations of the triphenylmethyl groups, and the aliphatic C-H stretching and bending modes of the polymer backbone. researchgate.net The C=O stretching vibration, typically found around 1650-1700 cm⁻¹, is a strong and easily identifiable peak. researchgate.net

Raman Spectroscopy : Raman spectroscopy is complementary to FTIR, being more sensitive to non-polar bonds. It is particularly effective for observing the vibrations of the C-C backbone and the symmetric vibrations of the aromatic rings of the trityl group. researchgate.net

Conformational changes in the polymer backbone or side groups can lead to shifts in the position and intensity of vibrational bands. Therefore, these techniques can be used to probe the local structure and order within PTrMAM samples. researchgate.netnih.gov

Table 2: Expected Vibrational Modes for PTrMAM

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (FTIR) | Expected Intensity (Raman) |

|---|---|---|---|

| N-H Stretch | 3200 - 3400 | Medium-Strong | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Strong |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong | Strong |

| C=O Stretch (Amide I) | 1650 - 1700 | Very Strong | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

| N-H Bend (Amide II) | 1510 - 1570 | Strong | Weak |

| C-N Stretch | 1200 - 1350 | Medium | Medium |

Note: These are general ranges and can be influenced by the specific chemical environment and conformational state. researchgate.netrsc.org

X-ray Diffraction and Scattering Techniques for Crystalline and Supramolecular Structures

X-ray diffraction (XRD) and scattering techniques are essential for investigating the solid-state morphology, degree of crystallinity, and long-range supramolecular ordering of PTrMAM.

Wide-Angle X-ray Scattering (WAXS) : WAXS, also known as X-ray Diffraction (XRD), probes the structure at the atomic and molecular level (d-spacings from 1 to 10 Å). Sharp diffraction peaks in a WAXS pattern are indicative of crystalline domains within the polymer sample, while broad amorphous halos suggest a lack of long-range order. researchgate.net For a stereoregular polymer like isotactic PTrMAM, a high degree of crystallinity can be expected, which would be characterized by distinct peaks in the WAXS pattern. The positions of these peaks can be used to determine the unit cell parameters of the crystalline lattice.

Small-Angle X-ray Scattering (SAXS) : SAXS investigates larger structural features, on the order of nanometers to hundreds of nanometers. This technique is ideal for studying the supramolecular organization of polymer chains, such as the size and spacing of crystalline lamellae, microphase-separated domains, or the packing of helical polymer chains into larger assemblies.

Mass Spectrometry Techniques for Oligomer and Polymer Fragment Analysis

Mass spectrometry (MS) has become an indispensable tool for polymer characterization, offering detailed information on molecular weight, molecular weight distribution, and chemical structure. free.fr For high molecular weight synthetic polymers like PTrMAM, soft ionization techniques are required to prevent fragmentation during the ionization process. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS : This is a premier technique for analyzing synthetic polymers. The polymer is co-crystallized with a matrix that absorbs laser energy, leading to gentle desorption and ionization of the polymer chains. The time-of-flight analyzer then separates the ions based on their mass-to-charge ratio. MALDI-TOF MS can directly measure the absolute molecular weight distribution of PTrMAM oligomers and polymers, providing values for the number-average molecular weight (Mn) and weight-average molecular weight (Mw). researchgate.net

Tandem Mass Spectrometry (MS/MS) : By selecting a specific polymer ion and inducing fragmentation, MS/MS can be used to analyze the structure of the polymer. uakron.edu The fragmentation patterns can confirm the structure of the repeat unit and provide information about the end groups of the polymer chains. This is particularly useful for verifying the chemical composition and identifying any side products from the polymerization reaction.

These mass spectrometry techniques provide complementary data to chromatography and NMR, offering a complete picture of the molecular and structural characteristics of PTrMAM. free.fr

Table of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | TrMAM |

| Poly(this compound) | PTrMAM |

| Polymethacrylamide | - |

| Sulfuric acid-d₂ | - |

Theoretical and Computational Investigations of N Triphenylmethyl Methacrylamide Polymerization

Density Functional Theory (DFT) Studies of Monomer Reactivity and Polymerization Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. In the context of polymerization, DFT can provide invaluable insights into monomer reactivity, transition state geometries, and the energies associated with different reaction pathways, thereby helping to unravel the polymerization mechanism.

While specific DFT studies exclusively focused on N-(triphenylmethyl)methacrylamide are not extensively available in the public domain, the principles of such investigations can be inferred from studies on related N-substituted acrylamides and methacrylamides. For TrMAM, DFT calculations could be employed to:

Analyze Monomer Conformation and Reactivity: The geometry of the TrMAM monomer, particularly the orientation of the bulky trityl group relative to the vinyl group, is critical. DFT calculations can determine the most stable ground-state conformation of the monomer and the rotational energy barriers of the amide and trityl groups. This information is vital for understanding how the monomer approaches the growing polymer chain. The electronic properties, such as the charge distribution and frontier molecular orbitals (HOMO and LUMO), can also be calculated to predict the monomer's susceptibility to radical attack.

Investigate the Transition State of Propagation: The stereochemistry of the resulting polymer is determined at the propagation step. DFT can be used to model the transition state of the addition of a TrMAM monomer to a growing polymer radical. By comparing the activation energies for the formation of isotactic versus syndiotactic dyads, researchers can predict the preferred stereochemical outcome. For TrMAM, it is hypothesized that the immense steric hindrance of the trityl group in the transition state strongly favors an isotactic placement.

Elucidate the Role of Solvents and Initiators: DFT calculations can also incorporate solvent effects, either implicitly through continuum models or explicitly by including solvent molecules in the calculation. This can help to understand how the solvent might influence monomer conformation and the stability of the transition state. Similarly, the interaction of the initiator radical with the monomer can be modeled to understand the initiation process.

A hypothetical DFT study on TrMAM polymerization might involve the parameters and potential findings summarized in the table below:

| Parameter Studied | Computational Method | Potential Findings |

| Monomer Ground State Geometry | DFT (e.g., B3LYP/6-31G*) | Determination of the most stable conformer of TrMAM, highlighting the steric clash that influences its reactivity. |

| Transition State for Propagation | DFT with Transition State Search | Higher activation energy for syndiotactic addition compared to isotactic addition, explaining the high isotacticity observed experimentally. |

| Frontier Molecular Orbitals | DFT | Identification of the LUMO on the vinyl group as the primary site for radical attack. |

| Solvent Effects | DFT with Polarizable Continuum Model (PCM) | Assessment of how solvent polarity might influence the transition state geometry and energy, potentially affecting stereoselectivity. |

Molecular Dynamics Simulations of Polymer Conformation and Stereocontrol

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. In polymer science, MD simulations are instrumental in understanding the conformational dynamics of polymer chains, including their folding, aggregation, and, in the case of poly(TrMAM), the formation and stability of helical structures.

MD simulations of poly(TrMAM) could provide critical insights into:

Helical Structure Formation: By simulating the behavior of a poly(TrMAM) chain in a solvent, researchers can observe the spontaneous formation of a helical conformation. The simulations can reveal the preferred helical parameters, such as the number of monomer units per turn and the helical pitch. These simulations would likely confirm that the bulky trityl groups arrange themselves in a staggered, helical fashion to minimize steric repulsion.

Influence of Tacticity on Conformation: MD simulations can be performed on poly(TrMAM) chains with different tacticities (isotactic, syndiotactic, and atactic). These simulations would likely demonstrate that only the isotactic chain can adopt a stable, well-defined helical structure, while syndiotactic and atactic chains would result in more disordered, random coil conformations. This would underscore the critical role of stereocontrol in achieving a helical polymer.

Solvent and Temperature Effects: The stability of the helical conformation can be tested under different solvent conditions and temperatures. For instance, simulations in a "good" solvent for the polymer backbone might show a more extended helix, while a "poor" solvent could lead to a more compact or even collapsed structure. Similarly, increasing the temperature in the simulation can reveal the point at which the helical structure begins to unwind, providing information on the thermal stability of the polymer's secondary structure.

A representative MD simulation study on poly(TrMAM) might involve the following setup and yield the results as described in the table:

| System Simulated | Force Field | Key Observables | Expected Results |

| Isotactic poly(TrMAM) in Toluene (B28343) | AMBER or similar | Radius of gyration, end-to-end distance, dihedral angle distribution | Spontaneous formation of a stable, regular helical structure. |

| Syndiotactic poly(TrMAM) in Toluene | AMBER or similar | Radius of gyration, end-to-end distance, dihedral angle distribution | A more random, coiled conformation compared to the isotactic polymer. |

| Isotactic poly(TrMAM) at Various Temperatures | AMBER or similar | Helical content, persistence length | A decrease in helical content with increasing temperature, indicating a helix-to-coil transition. |

Computational Modeling of Polymerization Kinetics and Chain Growth

Computational modeling of polymerization kinetics aims to predict the rate of polymerization, the evolution of molecular weight, and the molecular weight distribution over time. These models often combine principles from chemical kinetics with statistical methods.

For the polymerization of TrMAM, kinetic modeling could help to:

Simulate Molecular Weight Development: The model can track the growth of individual polymer chains, allowing for the prediction of the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI) of the resulting polymer. For a radical polymerization, the model would need to account for different termination mechanisms, such as combination and disproportionation.

Investigate the Effect of Reaction Conditions: The influence of initiator concentration, monomer concentration, and temperature on the polymerization kinetics and the final polymer properties can be systematically studied using the computational model. This allows for the optimization of reaction conditions to achieve a desired molecular weight and PDI.

A kinetic model for TrMAM polymerization could be based on a set of differential equations describing the change in concentration of each species over time. The key parameters would be the rate constants for the elementary reaction steps.

| Kinetic Parameter | Method of Determination | Influence on Polymerization |

| Initiation rate constant (k_i) | Experimental measurement or estimation | Determines the rate at which new polymer chains are started. |

| Propagation rate constant (k_p) | Experimental measurement or estimation | Governs the rate of chain growth and has a major impact on the final molecular weight. |

| Termination rate constant (k_t) | Experimental measurement or estimation | Controls the lifetime of growing chains and influences both the polymerization rate and the molecular weight. |

Prediction of Polymer Microstructure and Helical Bias

The microstructure of a polymer refers to the arrangement of the monomer units along the chain, including the tacticity and, in this case, the helicity. Computational methods can be employed to predict the most likely microstructure of poly(TrMAM).

Prediction of Helical Sense: When a helical polymer is formed from an achiral monomer like TrMAM, it can exist in either a right-handed (P) or a left-handed (M) helical form. In a typical polymerization, an equal mixture of P and M helices (a racemate) is formed. However, the presence of a chiral influence, such as a chiral initiator, a chiral solvent, or a chiral additive, can bias the polymerization to favor one helical sense over the other. Computational modeling can help to understand this phenomenon by:

Modeling Polymer-Chiral Molecule Interactions: The interaction energy between a short segment of a P-helix and a chiral molecule can be compared to the interaction energy between an M-helix and the same chiral molecule using methods like MD or DFT. A significant energy difference would suggest that the chiral molecule can effectively act as a template, favoring the growth of one helical sense.

The prediction of the microstructure and helical bias is a complex task that integrates findings from different computational techniques.

| Microstructural Feature | Computational Approach | Expected Prediction for Poly(TrMAM) |

| Tacticity | Kinetic Monte Carlo with DFT-derived energies | Predominantly isotactic structure (>95%). |

| Helical Conformation | Molecular Dynamics Simulations | Stable helical structure for the isotactic polymer. |

| Helical Sense Bias (in presence of chiral agent) | DFT or MD of polymer-chiral agent complex | A discernible energy preference for the formation of one helical sense over the other. |

Future Research Directions and Emerging Trends in N Triphenylmethyl Methacrylamide Polymer Science

Integration with Advanced Manufacturing Techniques (e.g., 3D Printing of Functional Polymers)

The integration of functional polymers into advanced manufacturing processes, such as 3D printing, is a key area of future development. The bulky triphenylmethyl group in PTrMAM could offer distinct advantages in this domain. For instance, polymers with bulky side groups have been shown to exhibit reduced polymerization shrinkage, a critical factor for achieving high-resolution and dimensionally accurate 3D printed objects. science.gov The steric hindrance provided by the trityl group could potentially lead to more homogeneous copolymer networks when copolymerized with other monomers. science.gov

Future research is anticipated to focus on formulating PTrMAM-based resins for various 3D printing technologies, including stereolithography (SLA) and digital light processing (DLP). acs.orgnih.gov Investigations will likely explore the influence of the trityl group on the photopolymerization kinetics and the mechanical properties of the final printed parts. science.govnih.gov Copolymers of TrMAM with other functional monomers could be designed to create materials with tailored properties, such as thermal stability or chemical resistance, for specific applications in aerospace, electronics, and biomedical devices. nih.govresearchgate.net

Table 1: Potential Impact of N-(Triphenylmethyl)methacrylamide in 3D Printing

| Feature | Potential Advantage of PTrMAM | Research Focus |

| Dimensional Accuracy | Reduced polymerization shrinkage due to bulky trityl group. science.gov | Quantifying shrinkage reduction in TrMAM-based resins. |

| Material Properties | Enhanced thermal stability and mechanical strength. | Development of high-performance PTrMAM composites. |

| Functionality | Introduction of specific functionalities through copolymerization. | Synthesis of smart materials for sensing or actuation. |

Exploration of Bio-Inspired Polymeric Architectures

The development of bio-inspired and biomimetic polymers is a rapidly growing field, aiming to replicate the sophisticated structures and functions found in nature. nih.govnih.gov The unique architecture of PTrMAM, with its large, hydrophobic side groups, makes it a candidate for creating novel bio-inspired materials. The trityl groups could drive self-assembly processes, leading to the formation of well-defined nanostructures such as micelles or vesicles in aqueous environments. These structures have potential applications in drug delivery and diagnostics. acs.org

Future research will likely delve into the synthesis of block copolymers containing PTrMAM segments to create amphiphilic macromolecules that can self-assemble into complex morphologies. acs.org The designability of peptoid polymers, which are N-substituted glycine (B1666218) polymers, offers a parallel for how the introduction of diverse side chains can lead to a wide range of properties and applications. nih.gov By analogy, the copolymerization of TrMAM with various comonomers could lead to a new class of designable polymers with tunable properties for applications in tissue engineering and regenerative medicine. mdpi.com

Development of Sustainable Polymerization Processes and Green Chemistry Approaches

The principles of green chemistry are increasingly guiding the development of new polymerization methods and materials. nih.gov Future research on this compound will undoubtedly incorporate these principles. A key focus will be the development of sustainable polymerization techniques for TrMAM, moving away from traditional methods that may use hazardous solvents or initiators.

One promising avenue is the use of environmentally friendly catalysts, such as modified clays, which have been shown to be effective in the polymerization of other N-alkyl methacrylamides. researchgate.netresearchgate.net These catalysts can offer high conversion rates and selectivity while being recyclable, thus reducing waste. researchgate.net Another approach involves exploring organocatalyzed post-polymerization modifications, which can provide a versatile and atom-efficient route to functional polyacrylamides. researchgate.net Research into the use of bio-based solvents and renewable resources for the synthesis of TrMAM and its polymers will also be a critical aspect of making the entire lifecycle of these materials more sustainable. nih.govyoutube.com

Theoretical Advancements in Predicting Complex Polymerization Behaviors

Theoretical modeling and computational simulations are becoming indispensable tools in polymer science for predicting polymerization kinetics and material properties, thereby accelerating the design of new materials. mdpi.commdpi.com The sterically hindered nature of this compound presents a unique challenge and opportunity for theoretical studies. The bulky trityl group is expected to significantly influence the reactivity of the monomer and the conformational properties of the resulting polymer chain. researchgate.net

Future theoretical research will likely focus on developing accurate models to predict the polymerization behavior of TrMAM. This includes using Density Functional Theory (DFT) to understand the electronic effects of the trityl group on the vinyl bond and to calculate the energetics of the polymerization process. mdpi.com Molecular dynamics simulations could be employed to investigate the chain conformation and dynamics of PTrMAM, providing insights into its bulk properties such as glass transition temperature and mechanical modulus. mdpi.com These computational studies will be crucial for understanding the structure-property relationships of PTrMAM and for guiding the experimental design of new materials with desired characteristics.

Table 2: Theoretical Approaches for Studying PTrMAM

| Theoretical Method | Research Application for PTrMAM | Expected Insights |

| Density Functional Theory (DFT) | Modeling polymerization kinetics. mdpi.com | Understanding monomer reactivity and reaction mechanisms. |

| Molecular Dynamics (MD) | Simulating polymer chain behavior. mdpi.com | Predicting bulk properties like Tg and mechanical strength. |

| Quantitative Structure-Property Relationship (QSPR) | Correlating molecular structure with properties. mdpi.com | Guiding the design of new TrMAM-based polymers. |

Q & A

Q. Basic

- Spectroscopy : Use ¹H/¹³C NMR to confirm the absence of unreacted methacrylic acid (δ 5.7–6.3 ppm for vinyl protons) and verify triphenylmethyl proton signals (δ 7.2–7.5 ppm) . IR can validate amide C=O stretches (~1650 cm⁻¹) .

- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity, while TLC (silica, hexane:EtOAc) monitors reaction progress .

- Elemental analysis : Confirm C, H, N content to rule out byproducts .

How does the bulky triphenylmethyl group influence polymerization kinetics and polymer properties?

Q. Advanced

- Steric hindrance : The triphenylmethyl group reduces propagation rates in free-radical polymerization, necessitating higher initiator concentrations or elevated temperatures .

- Controlled polymerization : RAFT or ATRP techniques are preferred to achieve narrow dispersity (Đ < 1.3), as demonstrated for similar tertiary amine methacrylamides .

- Thermal stability : Polymers may exhibit higher glass transition temperatures (Tg) due to restricted chain mobility, as seen in carbazole-functionalized methacrylamides .

What strategies enable the integration of this compound into block copolymers for biomedical applications?

Q. Advanced

- Macro-CTA approach : Use pre-synthesized poly(HPMA) or poly(DMAPMA) as macro-chain transfer agents (CTAs) for sequential RAFT polymerization, enabling precise control over block lengths .

- Biocompatibility : Incorporate hydrophilic blocks (e.g., HPMA) to enhance solubility and reduce cytotoxicity, as shown in drug delivery systems .

- Post-polymerization modification : The triphenylmethyl group can be deprotected to expose reactive sites (e.g., amines) for conjugation with targeting ligands .

What analytical methods are critical for evaluating the molecular weight distribution of polymers derived from this monomer?

Q. Methodological

- Size Exclusion Chromatography (SEC) : Use THF or DMF with 0.1% LiBr as eluent, calibrated with polystyrene standards.

- Multi-Angle Laser Light Scattering (MALLS) : Coupled with SEC to determine absolute molecular weights, particularly for branched or functionalized polymers .

- Diffusion-Ordered NMR (DOSY) : Assesses hydrodynamic radii and validates SEC data .

How can researchers evaluate the in vitro cytotoxicity of polymers containing this compound?

Q. Advanced

- Cell viability assays : Use MTT or PrestoBlue in HEK-293 or HeLa cells, comparing IC₅₀ values to unmodified polymers. For example, poly(DMAPMA·HCl) showed low cytotoxicity up to 1 mg/mL .

- Hemocompatibility : Test hemolysis rates in red blood cells (<5% at 1 mg/mL is acceptable) .

- Apoptosis markers : Quantify caspase-3/7 activation via fluorescence assays to detect early cytotoxic effects .

What are the critical parameters in designing drug-polymer conjugates using this monomer?

Q. Methodological

- Drug loading : Optimize feed ratios (e.g., 10–20 wt% drug) and use pH-sensitive linkers (e.g., hydrazone) for controlled release, as demonstrated for HPMA-doxorubicin conjugates .

- In vivo performance : Evaluate pharmacokinetics (e.g., plasma half-life) and tumor accumulation via fluorescence imaging or radiolabeling .

- Stability studies : Monitor conjugate integrity in serum (37°C, 24 hrs) using SEC or dialysis .

What safety protocols are essential when handling this compound?

Q. Basic

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact, as methacrylamide derivatives are irritants .

- Ventilation : Use a fume hood during synthesis to avoid inhalation of volatile reagents (e.g., xylene) .

- Waste disposal : Quench unreacted monomers with radical inhibitors (e.g., hydroquinone) before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.